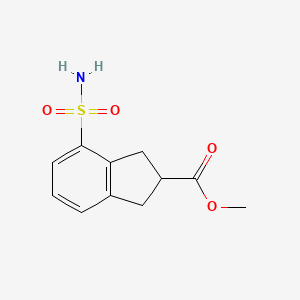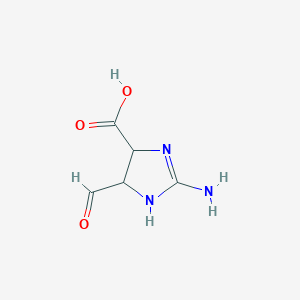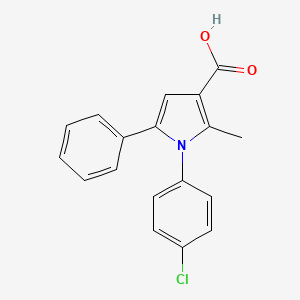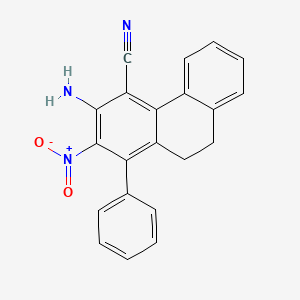
1,2-Dimethylpiperidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethylpiperidine-4-carbaldehyde is an organic compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and an aldehyde group at the 4 position of the piperidine ring. It is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylpiperidine-4-carbaldehyde can be synthesized through multi-component reactions involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . The reaction is catalyzed by dual-functional ionic liquids, which provide mild and clean reaction conditions, resulting in good yields and easy work-ups .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial settings .
化学反応の分析
Types of Reactions
1,2-Dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
1,2-Dimethylpiperidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dimethylpiperidine-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The piperidine ring can also interact with receptors and ion channels, affecting their function .
類似化合物との比較
Similar Compounds
1,4-Dimethylpiperidine-4-carbaldehyde: Similar structure but with methyl groups at the 1 and 4 positions.
Piperidine: The parent compound without any substituents.
2,6-Dimethylpiperidine: Similar structure but with methyl groups at the 2 and 6 positions.
Uniqueness
1,2-Dimethylpiperidine-4-carbaldehyde is unique due to the specific positioning of its methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
特性
CAS番号 |
74169-82-7 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
1,2-dimethylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-7-5-8(6-10)3-4-9(7)2/h6-8H,3-5H2,1-2H3 |
InChIキー |
XKSQGLRYBSCBFA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCN1C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


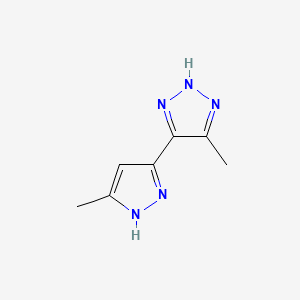
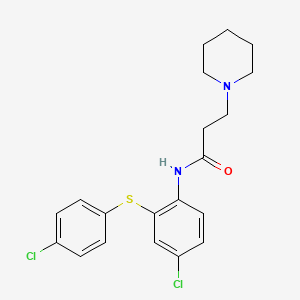

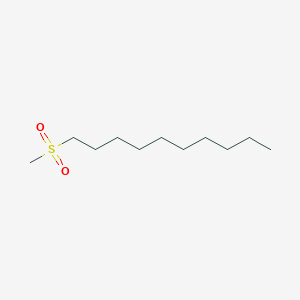
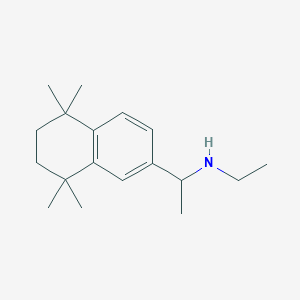

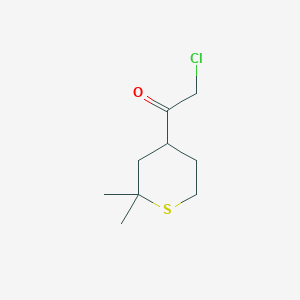

![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
